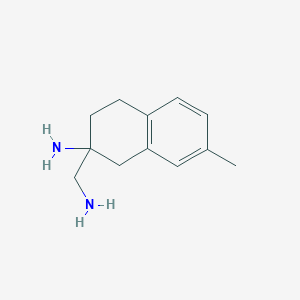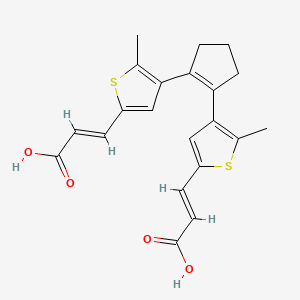
3,3'-(Cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diacrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(Cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diacrylic acid is an organic compound featuring a cyclopentene core linked to two thiophene rings, each substituted with a methyl group and an acrylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diacrylic acid typically involves the following steps:
Formation of the Cyclopentene Core: The cyclopentene core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Attachment of Thiophene Rings: The thiophene rings are introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Introduction of Acrylic Acid Moieties: The acrylic acid groups are added through a Heck reaction or similar carbon-carbon bond-forming reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
3,3’-(Cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diacrylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylic acid moieties can be reduced to form the corresponding alcohols.
Substitution: The hydrogen atoms on the thiophene rings can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated thiophene derivatives.
科学的研究の応用
3,3’-(Cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diacrylic acid has several scientific research applications:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic solar cells due to its conjugated system and electron-donating properties.
Materials Science: Employed in the synthesis of photochromic materials that change color upon exposure to light.
Biological Studies: Investigated for its potential as a bioactive compound in medicinal chemistry.
作用機序
The mechanism of action of 3,3’-(Cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diacrylic acid involves its interaction with molecular targets through its conjugated system. The compound can participate in electron transfer processes, making it useful in electronic applications. In biological systems, it may interact with enzymes or receptors through its functional groups, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
3,3’-(Cyclopent-1-ene-1,2-diylbis(5-chloro-2-methylthiophene)): Similar structure but with chlorine substituents instead of acrylic acid groups.
3,3’-(Perfluorocyclopent-1-ene-1,2-diylbis(5-methylthiophene)): Contains perfluorinated cyclopentene core.
Uniqueness
3,3’-(Cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diacrylic acid is unique due to its combination of a cyclopentene core with thiophene rings and acrylic acid moieties, providing a versatile platform for various chemical modifications and applications in advanced materials and electronics.
特性
分子式 |
C21H20O4S2 |
|---|---|
分子量 |
400.5 g/mol |
IUPAC名 |
(E)-3-[4-[2-[5-[(E)-2-carboxyethenyl]-2-methylthiophen-3-yl]cyclopenten-1-yl]-5-methylthiophen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C21H20O4S2/c1-12-18(10-14(26-12)6-8-20(22)23)16-4-3-5-17(16)19-11-15(27-13(19)2)7-9-21(24)25/h6-11H,3-5H2,1-2H3,(H,22,23)(H,24,25)/b8-6+,9-7+ |
InChIキー |
LCMQSPWSPHYROY-CDJQDVQCSA-N |
異性体SMILES |
CC1=C(C=C(S1)/C=C/C(=O)O)C2=C(CCC2)C3=C(SC(=C3)/C=C/C(=O)O)C |
正規SMILES |
CC1=C(C=C(S1)C=CC(=O)O)C2=C(CCC2)C3=C(SC(=C3)C=CC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-4-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15223814.png)
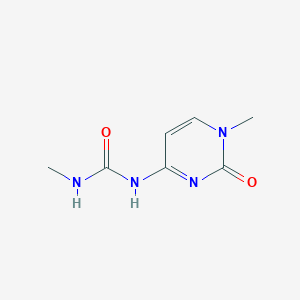
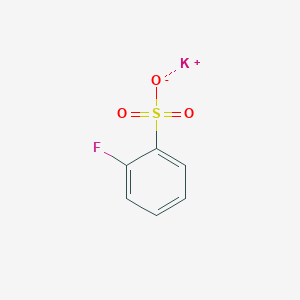
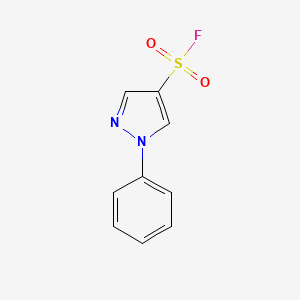
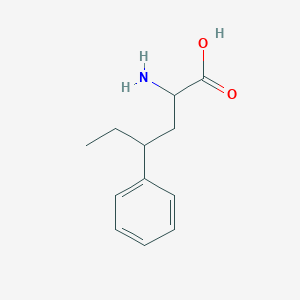
![Tripotassium;4-[3,5-bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(3+)](/img/structure/B15223844.png)
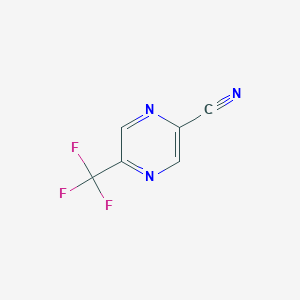


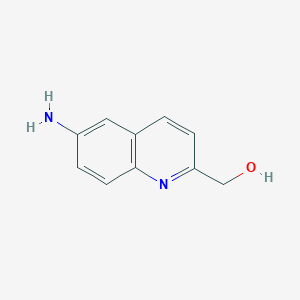
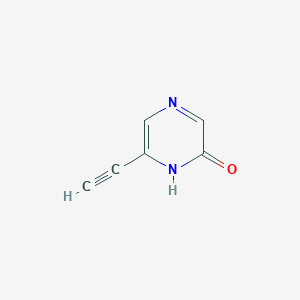
![1,3,4-Thiadiazol-2-amine, 5-[4-(1-methylethoxy)phenyl]-](/img/structure/B15223881.png)
![1',7-Dimethylspiro[indoline-3,4'-piperidine]](/img/structure/B15223883.png)
